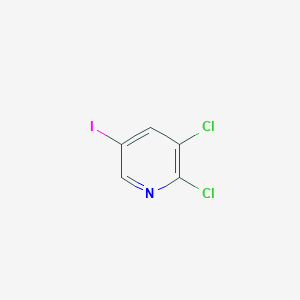

2,3-Dichloro-5-iodopyridine

Description

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are prized as starting materials in a multitude of organic synthesis reactions. eurekalert.orgkubikat.org Their unique structure, featuring a six-membered heterocyclic ring with a nitrogen atom, imparts distinct reactivity. The presence of halogen substituents further enhances their utility, providing reactive sites for various chemical transformations. sigmaaldrich.com These compounds are frequently employed in nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular frameworks, including other heterocyclic and macrocyclic structures. eurekalert.orgkubikat.org

In medicinal chemistry, the pyridine (B92270) scaffold is a common feature in numerous pharmaceuticals due to its ability to improve the solubility and bioavailability of drug candidates. ajrconline.orgnih.gov The incorporation of a pyridine nucleus is a well-established strategy in drug discovery. ajrconline.org Halogenated pyridines, in particular, serve as versatile intermediates in the synthesis of biologically active molecules, including antiviral, antibacterial, and anti-cancer agents. nih.govchemimpex.com The ability to selectively modify the halogenated positions on the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties. researchgate.net

Overview of 2,3-Dichloro-5-iodopyridine as a Key Chemical Intermediate

Among the vast family of halogenated pyridines, this compound holds a specific and important role as a chemical intermediate. This compound, with the molecular formula C₅H₂Cl₂IN, is a solid at room temperature. google.comchemsrc.com Its structure, featuring two chlorine atoms and one iodine atom on the pyridine ring, makes it a valuable building block for synthesizing more complex substituted pyridines. google.comguidechem.com

The distinct reactivity of the different halogen atoms on the pyridine ring allows for selective chemical modifications. This property is highly advantageous in multi-step syntheses where specific reaction sequences are required. It is utilized in the preparation of various pharmaceuticals and agrochemicals. chemimpex.comguidechem.com

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂IN | chemsrc.comnih.gov |

| Molecular Weight | 273.89 g/mol | chemdad.com |

| Melting Point | 56.5 °C to 57.5 °C | google.com |

| Boiling Point | 276.8±35.0 °C at 760 mmHg | chemsrc.com |

| Density | 2.1±0.1 g/cm³ | chemsrc.com |

| CAS Number | 97966-01-3 | nih.govchemicalbook.com |

Historical Context of Pyridine Derivatization for Biological Applications

The exploration of pyridine and its derivatives for biological and medicinal purposes has a rich history. The pyridine ring is a fundamental component of several essential natural products, including nicotine (B1678760) and nucleic acids. ajrconline.org The initial isolation of the pyridine scaffold dates back to 1846, and its structure was later elucidated in the latter half of the 19th century. nih.gov

The deliberate synthesis and modification of pyridine derivatives became a cornerstone of medicinal chemistry as researchers recognized the therapeutic potential of these compounds. ajrconline.orgsciencepublishinggroup.com The ability of the pyridine nucleus to act as a pharmacophore, the part of a molecule responsible for its biological activity, has led to its incorporation into a vast number of drugs. nih.govresearchgate.net Over the years, extensive research has focused on developing new methods for synthesizing and functionalizing pyridines to create novel therapeutic agents with improved efficacy and specificity. ajrconline.org This historical progression has paved the way for the use of complex intermediates like this compound in modern drug discovery and development. chemimpex.comguidechem.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHFSZAXOOQKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619554 | |

| Record name | 2,3-Dichloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97966-01-3 | |

| Record name | 2,3-Dichloro-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97966-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 5 Iodopyridine

Established Synthetic Pathways

Traditional syntheses of 2,3-dichloro-5-iodopyridine rely on multi-step sequences starting from readily available pyridine (B92270) derivatives. These pathways have been well-documented and are foundational to the production of this compound.

Lithiation of 5-bromo-2,3-dichloropyridine (B1281206) followed by Iodination

One established method involves a halogen-metal exchange followed by quenching with an iodine source. This process begins with the lithiation of 5-bromo-2,3-dichloropyridine. This reaction is typically carried out at a low temperature, around -70°C or lower, in an inert solvent like tetrahydrofuran (B95107) or dry ethyl ether. A strong lithium-containing reagent, such as n-butyl lithium or lithium diisopropylamide, is used to facilitate the exchange of the bromine atom with a lithium atom, forming the transient intermediate 2,3-dichloro-5-lithiopyridine.

Due to the unstable nature of this lithiated intermediate, the subsequent iodination step is performed immediately. Iodine (I₂) is added to the reaction mixture, also at a reduced temperature, to yield the final product, this compound. The reaction is typically rapid, completing within 5 to 60 minutes. Standard purification techniques, such as solvent extraction and recrystallization, are then employed to isolate the product.

| Step | Reactants | Reagents | Key Conditions | Product |

| 1. Lithiation | 5-bromo-2,3-dichloropyridine | n-butyl lithium or lithium diisopropylamide | Inert solvent (e.g., THF), Temp. ≤ -70°C | 2,3-dichloro-5-lithiopyridine |

| 2. Iodination | 2,3-dichloro-5-lithiopyridine | Iodine (I₂) | Temp. ≤ -70°C, 5-60 min | This compound |

Iodination of 5-chloro-6-hydroxynicotinic acid to 3-chloro-5-iodo-2-pyridinol, followed by Chlorination

An alternative pathway commences with 5-chloro-6-hydroxynicotinic acid. This starting material undergoes iodination in an aqueous alkaline iodide solution with the addition of iodine. This reaction is conducted at elevated temperatures, typically between 40°C and 150°C, with a preferred temperature of about 100°C. The resulting intermediate, 3-chloro-5-iodo-2-pyridinol, is then precipitated from the reaction mixture by lowering the pH to below 1, often through the addition of sulfur dioxide.

The subsequent step involves the chlorination of 3-chloro-5-iodo-2-pyridinol. This is achieved by reacting it with a suitable chlorinating agent at an elevated temperature, usually at reflux. Common chlorinating agents include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or mixtures thereof. Upon completion of the reaction, the mixture is poured into cold water or crushed ice, causing the desired this compound to precipitate, which is then isolated by filtration.

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

| 1. Iodination | 5-chloro-6-hydroxynicotinic acid | Iodine (I₂), Aqueous alkaline iodide solution | 40°C - 150°C (pref. 100°C) | 3-chloro-5-iodo-2-pyridinol |

| 2. Chlorination | 3-chloro-5-iodo-2-pyridinol | PCl₅, POCl₃, SOCl₂, COCl₂, or mixtures | Elevated temperature (reflux) | This compound |

Reaction of 3-chloro-5-iodo-2-pyridinol with PCl₅/POCl₃ Mixture

A more specific iteration of the chlorination step described above involves the use of a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This combination is a potent chlorinating agent for converting hydroxypyridines to their chloro derivatives. In this method, 3-chloro-5-iodo-2-pyridinol is heated at reflux with an effective amount of the PCl₅/POCl₃ mixture. The reaction time can vary from approximately 30 minutes to 24 hours. Once the formation of this compound is complete, the reaction mixture is carefully poured onto crushed ice. This quenching step leads to the precipitation of the solid product, which is then collected and purified.

Advanced Synthetic Approaches and Process Optimization

Strategies for Selective Functionalization of Dichloropyridines

The regioselective functionalization of dichloropyridines is a significant challenge in synthetic chemistry due to the influence of the two chlorine atoms on the reactivity of the pyridine ring. The development of methods to selectively introduce substituents at specific positions is crucial for creating complex pyridine derivatives. Hindered lithium dialkylamides, for instance, can promote metallation at positions adjacent to a halogen atom in various chloropyridines. In the case of 2,3-dichloropyridine, metallation can be directed to the 4-position. Such regioselective metallation creates a nucleophilic site that can then react with an electrophile, like iodine, to introduce a new substituent with high precision.

The strategic use of directing groups and the careful choice of reagents and reaction conditions are paramount to achieving the desired regioselectivity. For polysubstituted pyridines, including those with multiple halogen atoms, these selective functionalization techniques offer a powerful tool for building molecular complexity from simpler, halogenated pyridine cores.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ethz.ch These reactions are characterized by their mild reaction conditions and tolerance of a wide range of functional groups, making them highly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ethz.chgoogle.comorgsyn.org

Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are prominent examples of palladium-catalyzed cross-coupling. ethz.ch In the context of synthesizing molecules like this compound, these methods could be conceptually applied. For instance, a di- or trichloropyridine could be selectively coupled with an organometallic reagent containing iodine, or an iodinated pyridine could undergo coupling with a chlorine-containing reagent, although direct application to this specific molecule is not extensively documented. The general mechanism for many of these reactions involves an oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination step that forms the new bond and regenerates the palladium(0) catalyst. ethz.ch The efficiency and selectivity of these reactions are often highly dependent on the choice of ligands, the palladium precursor, the base, and the solvent system used.

Deprotonative Coupling Methodologies

A key method for the synthesis of this compound involves a deprotonative coupling process, specifically through lithiation. This reaction begins with 5-bromo-2,3-dichloropyridine, which is dissolved in an inert etherial solvent such as tetrahydrofuran or dry ethyl ether. The solution is cooled to a significantly reduced temperature, typically -70°C or lower.

At this low temperature, a lithiating agent, most commonly n-butyl lithium, is slowly introduced to the reaction mixture. This step results in the in situ formation of a transitory and non-isolatable intermediate, 2,3-dichloro-5-lithiopyridine. Due to the unstable nature of this lithiated intermediate, the subsequent step is performed promptly.

Following the formation of the lithiopyridine, iodine (I₂) is added to the reaction mixture, also at a reduced temperature of approximately -70°C. This leads to an iodination reaction, forming the final product, this compound. The reaction is typically completed within 5 to 60 minutes. The final product can then be isolated and purified using standard techniques like precipitation in crushed ice, solvent extraction, and recrystallization.

Table 1: Reaction Parameters for Deprotonative Coupling Synthesis

| Parameter | Description | Source(s) |

| Starting Material | 5-bromo-2,3-dichloropyridine | , |

| Lithiating Agent | n-butyl lithium or lithium diisopropylamide | |

| Solvent | Inert etherial solvents (e.g., tetrahydrofuran, dry ethyl ether) | |

| Reaction Temperature | -70°C or lower | , |

| Iodinating Agent | Iodine (I₂) | , |

| Reaction Time | 5 to 60 minutes for lithiation and iodination each | , |

| Key Intermediate | 2,3-dichloro-5-lithiopyridine | , |

Mechanistic Studies of this compound Formation Reactions

Investigation of Reaction Intermediates

Mechanistic investigations into the formation of this compound have identified a crucial reaction intermediate. In the deprotonative coupling pathway, the reaction between 5-bromo-2,3-dichloropyridine and a strong lithiating agent like n-butyl lithium does not proceed directly to the final product. Instead, it forms 2,3-dichloro-5-lithiopyridine in situ.

This lithiated pyridine is characterized as a novel, transitory, and non-isolatable intermediate. Its instability necessitates that the subsequent iodination step be carried out immediately after its formation to ensure an efficient conversion to this compound. The transient existence of this intermediate is a key feature of the reaction mechanism, dictating the low-temperature conditions and sequential addition of reagents required for a successful synthesis.

Role of Catalysts and Reagents in Regioselectivity

The regioselectivity of the iodination reaction, which ensures the iodine atom is placed specifically at the C-5 position of the pyridine ring, is primarily controlled by the choice of reagents and starting materials rather than by a catalyst.

In the deprotonative coupling method, the starting material is 5-bromo-2,3-dichloropyridine. The reaction with n-butyl lithium is a highly regioselective lithium-halogen exchange. The lithiating agent preferentially abstracts the bromine atom at the 5-position over the chlorine atoms at the 2- and 3-positions or hydrogen atoms. This selective formation of the 2,3-dichloro-5-lithiopyridine intermediate pre-determines the site of subsequent iodination. When elemental iodine is introduced, it acts as an electrophile and reacts at the nucleophilic, lithiated C-5 position. This reagent-driven strategy ensures that the iodine is incorporated with high regioselectivity, yielding this compound as the specific desired isomer.

In broader pyridine synthesis, catalysts play a significant role in determining regioselectivity. For example, in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) from 2-chloro-5-(trifluoromethyl)pyridine, a ferric chloride catalyst is used to direct the chlorination to the C-3 position. While not directly applicable to the iodination of 2,3-dichloropyridine, this illustrates the critical role catalysts can play in directing functionalization on the pyridine ring in other contexts.

Table 2: Factors Influencing Regioselectivity

| Factor | Role in Synthesis of this compound | Source(s) |

| Starting Material | 5-bromo-2,3-dichloropyridine provides a specific site for lithiation. | , |

| Lithiating Reagent | n-butyl lithium performs a regioselective lithium-halogen exchange at the C-5 position. | , |

| Intermediate | Formation of 2,3-dichloro-5-lithiopyridine localizes the reactive site to the C-5 position. | , |

| Electrophile | Iodine (I₂) reacts specifically at the lithiated site. | , |

Chemical Reactivity and Derivatization of 2,3 Dichloro 5 Iodopyridine

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, and 2,3-dichloro-5-iodopyridine serves as an excellent substrate for these transformations. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for highly selective reactions at the 5-position, primarily using palladium or copper catalysts.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex. wikipedia.org In the case of this compound, the reaction proceeds with high regioselectivity at the 5-position due to the greater reactivity of the carbon-iodine bond toward the oxidative addition step in the catalytic cycle. libretexts.org This allows the iodine atom to be selectively replaced with an aryl, heteroaryl, or vinyl group, leaving the two chlorine atoms untouched for potential subsequent transformations.

While direct studies on this compound are specific, extensive research on analogous polysubstituted pyridines, such as 2,3,5-trichloropyridine (B95902), demonstrates the principles of this selectivity. In such systems, palladium catalysts preferentially insert into the C-X bond with the lowest bond strength. nih.gov The reaction of 2,3,5-trichloropyridine with various arylboronic acids, for instance, regioselectively yields 3,5-dichloro-2-arylpyridines. nih.gov Applying this principle, this compound is expected to react with arylboronic acids to exclusively form 2,3-dichloro-5-arylpyridine derivatives.

Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Pyridine (B92270) with Arylboronic Acids This table illustrates the reaction with the analogous compound 2,3,5-trichloropyridine, demonstrating the yields achievable in such selective couplings. A similar reactivity pattern is expected for this compound at the 5-position.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 95 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 92 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 90 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 85 |

| 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 83 |

Data derived from studies on 2,3,5-trichloropyridine. nih.gov

Negishi Coupling with this compound Derivatives

The Negishi coupling reaction facilitates the formation of C-C bonds by reacting an organozinc compound with an organic halide, typically catalyzed by palladium or nickel. wikipedia.org This reaction is known for its broad scope and high functional group tolerance. researchgate.net For substrates like this compound, the Negishi coupling offers the same high regioselectivity as the Suzuki reaction, targeting the labile C-I bond at the 5-position.

This selectivity allows for the introduction of various alkyl, alkenyl, and aryl groups. The use of organozinc reagents is particularly valuable for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org Palladium-catalyzed coupling of 3-pyridyl zinc intermediates with substituted chloropyridines has been successfully used to synthesize complex molecules, demonstrating the reliability of this method for functionalizing pyridine rings. nih.gov Therefore, reacting this compound with an appropriate organozinc reagent (R-ZnX) in the presence of a palladium catalyst would yield 5-substituted-2,3-dichloropyridine derivatives.

Palladium-Catalyzed Arylation of Pyridines

Palladium-catalyzed arylation, a broad category that includes reactions like the Heck, Suzuki, and Negishi couplings, is a cornerstone of modern organic synthesis for constructing biaryl structures. The core principle involves the palladium-catalyzed reaction between an aryl halide and another coupling partner. When applied to this compound, arylation reactions are directed to the 5-position. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the most reactive carbon-halogen bond—the C-I bond. libretexts.org This high selectivity is crucial for the stepwise functionalization of the pyridine ring. This method has been used to synthesize fluorinated anilines by coupling fluoroalkylamines with aryl halides, showcasing the reaction's tolerance for diverse functional groups under specific conditions. berkeley.edu

Copper-Catalyzed Amination of Halogenated Pyridines

The copper-catalyzed C-N cross-coupling reaction, often referred to as the Ullmann condensation or Buchwald-Hartwig amination (when using palladium), is a vital method for forming carbon-nitrogen bonds. In the context of polyhalogenated pyridines, copper catalysis provides an effective means for selective amination. Research on the amination of substrates like 2-chloro-5-iodopyridine (B1352245) has shown that the reaction can be directed toward the more reactive C-I bond. mdpi.com

However, the presence of multiple halogens can diminish the selectivity of the amination process, sometimes leading to by-products. mdpi.com Despite this, the use of specific copper(I) iodide (CuI) catalytic systems with appropriate ligands can favor the substitution of iodine over chlorine. mdpi.comresearchgate.net This allows for the synthesis of 5-amino-2,3-dichloropyridine (B1284015) derivatives. The development of highly sterically encumbered diamine ligands has further improved the efficiency of copper-catalyzed aminations, enabling reactions to proceed under milder conditions even with less reactive aryl chlorides. organic-chemistry.orgnih.govnih.gov

Table 2: Copper-Catalyzed Amination of Adamantane-Containing Amines with Halopyridines This table shows results from the amination of 2-iodopyridine, demonstrating the yields obtained with various amines. Similar reactivity is expected at the 5-iodo position of this compound.

| Amine | Product | Yield (%) |

| Adamantan-1-amine | N-(pyridin-2-yl)adamantan-1-amine | 90 |

| (3s,5s,7s)-3-Aminoadamantan-1-ol | 3-Amino-1-(pyridin-2-ylamino)adamantan-1-ol | 85 |

| Memantine | N-(3,5-dimethyladamantan-1-yl)pyridin-2-amine | 75 |

| Rimantadine | N-(1-(adamantan-1-yl)ethyl)pyridin-2-amine | 55 |

Data derived from studies on 2-iodopyridine. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike cross-coupling reactions that are governed by the lability of the C-X bond in metal-catalyzed cycles, SNAr reactivity is dictated by the electronic properties of the ring and the position of the leaving groups relative to activating features.

Selective Halogen Displacement

In the this compound ring, the pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. This activation is most pronounced at the ortho (2- and 6-) and para (4-) positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.comchemistrysteps.com

Consequently, the chlorine atom at the C-2 position is significantly more activated toward SNAr than the chlorine at the C-3 position. Strong nucleophiles such as alkoxides, thiolates, or amines will preferentially attack the C-2 position, leading to the displacement of the chloride ion. The C-I bond at the 5-position is generally less susceptible to SNAr compared to the activated C-Cl bond at the 2-position. This electronic-based selectivity is orthogonal to the reactivity observed in palladium-catalyzed cross-coupling reactions, providing a powerful strategy for the controlled, stepwise functionalization of the this compound scaffold.

Table 3: Predicted Regioselectivity of Reactions with this compound

| Reaction Type | Primary Reactive Site | Typical Reagents | Expected Product |

| Suzuki-Miyaura Coupling | C-5 (Iodo) | Ar-B(OH)₂, Pd catalyst, Base | 2,3-Dichloro-5-arylpyridine |

| Negishi Coupling | C-5 (Iodo) | R-ZnX, Pd catalyst | 5-Substituted-2,3-dichloropyridine |

| Copper-Catalyzed Amination | C-5 (Iodo) | R₂NH, Cu(I) catalyst, Base | 5-Amino-2,3-dichloropyridine |

| SNAr Reaction | C-2 (Chloro) | NaOR, KSR, R₂NH | 2-Substituted-3-chloro-5-iodopyridine |

Lithiation and Subsequent Quenching Reactions

The introduction of an organometallic handle via lithiation is a powerful strategy for the functionalization of this compound. This process allows for the creation of a nucleophilic center on the pyridine ring, which can then be reacted with a variety of electrophiles to introduce new substituents.

Regioselective Metalation Strategies

The formation of a lithiated intermediate from a halogenated pyridine can be achieved through either direct deprotonation or halogen-metal exchange. In the case of multiply substituted pyridines, the regioselectivity of this process is of paramount importance. For precursors to this compound, such as 5-bromo-2,3-dichloropyridine (B1281206), halogen-metal exchange is a key strategy.

A notable example involves the reaction of 5-bromo-2,3-dichloropyridine with a lithiating agent like n-butyl lithium or lithium diisopropylamide. This reaction is typically conducted in an inert solvent, such as tetrahydrofuran (B95107) or dry ethyl ether, at very low temperatures, often around -70°C or lower. google.com The greater reactivity of the bromine atom compared to the chlorine atoms in halogen-metal exchange reactions directs the lithiation to the 5-position, yielding 2,3-dichloro-5-lithiopyridine. This intermediate is relatively unstable and is therefore typically generated and used in situ. google.com

The regioselectivity of lithiation in substituted pyridines is a well-established principle, often guided by the directing ability of existing substituents and the kinetic acidity of the ring protons. clockss.org In the absence of a more labile halogen, directed ortho-metalation can occur at a position adjacent to a directing metalating group. However, in the case of 5-bromo-2,3-dichloropyridine, the bromo-substituent dictates the site of metalation.

Reactions with Electrophiles

Once the 2,3-dichloro-5-lithiopyridine intermediate is formed, it can be quenched with a variety of electrophiles to introduce a range of functional groups at the 5-position. A straightforward and well-documented example is the reaction with iodine.

The addition of a solution of iodine (I2) in a solvent like ethyl ether to the cold solution of 2,3-dichloro-5-lithiopyridine results in the formation of this compound. google.com This iodination reaction is also carried out at reduced temperatures, typically -70°C or below, and is generally complete within a short timeframe, ranging from 5 to 60 minutes. google.com

While the reaction with iodine is a prime example, the nucleophilic nature of the 2,3-dichloro-5-lithiopyridine intermediate allows for reactions with a broader range of electrophiles. For instance, lithiated pyridine derivatives are known to react with carbonyl compounds such as aldehydes and ketones to form the corresponding alcohols. researchgate.netresearchgate.net Although specific examples with 2,3-dichloro-5-lithiopyridine are not extensively detailed in readily available literature, the general reactivity pattern of lithiated pyridines suggests that such transformations are feasible. For example, treatment of a lithiated pyridine with an aldehyde or ketone would be expected to yield the corresponding secondary or tertiary alcohol, respectively.

The table below summarizes the expected products from the reaction of 2,3-dichloro-5-lithiopyridine with various electrophiles, based on established reactivity patterns of similar organolithium reagents.

| Electrophile | Reagent Example | Expected Product |

| Iodine | I2 | This compound |

| Aldehyde | Acetaldehyde | 1-(2,3-dichloro-5-pyridinyl)ethanol |

| Ketone | Acetone | 2-(2,3-dichloro-5-pyridinyl)propan-2-ol |

| Carbon Dioxide | CO2 | 2,3-dichloro-5-pyridinecarboxylic acid |

| Alkyl Halide | Methyl Iodide | 2,3-dichloro-5-methylpyridine |

Reductive Transformations

Reductive transformations of this compound can lead to the selective or complete removal of its halogen substituents. The ease of reduction of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F. This hierarchy of reactivity allows for the possibility of selective dehalogenation under controlled conditions.

Given this trend, the iodine atom at the 5-position of this compound is the most susceptible to reductive cleavage. Catalytic hydrogenation is a common method for such transformations. While specific studies on the catalytic reduction of this compound are not widely reported, related processes on substituted pyridines have been documented. For instance, catalytic hydrogenation of substituted pyridines using catalysts like platinum oxide in acetic acid can lead to the saturation of the pyridine ring to form piperidine (B6355638) derivatives. researchgate.net However, under milder conditions, selective dehalogenation can be achieved.

For the selective removal of the iodine atom, catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst in the presence of a base is a standard procedure for aryl iodides. This would be expected to yield 2,3-dichloropyridine. More vigorous reduction conditions, such as using a more active catalyst or higher hydrogen pressure, could lead to the subsequent removal of the chlorine atoms.

The table below outlines the potential products of reductive transformations of this compound under different hypothetical conditions.

| Reducing Agent/Conditions | Expected Major Product |

| H2, Pd/C, base (mild conditions) | 2,3-Dichloropyridine |

| H2, Raney Ni (forcing conditions) | Pyridine and/or Piperidine |

| Zn, Acetic Acid | 2,3-Dichloropyridine |

| LiAlH4 | Complex mixture, potential for ring reduction |

Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. The presence of electron-withdrawing halogen substituents on the pyridine ring deactivates it towards electrophilic attack, which can make N-oxidation more challenging compared to unsubstituted pyridine. However, the use of strong oxidizing agents can overcome this deactivation.

Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the N-oxidation of pyridines. libretexts.orgyoutube.comyoutube.comyoutube.com The reaction typically involves treating the substituted pyridine with the peroxy acid in a suitable solvent like dichloromethane (B109758) at or below room temperature. The general mechanism involves the attack of the nucleophilic pyridine nitrogen on the electrophilic oxygen of the peroxy acid in a concerted fashion. youtube.comlibretexts.org

While a specific synthesis of this compound N-oxide is not prominently described in the reviewed literature, the N-oxidation of other halogenated pyridines is well-established. For example, 2-chloropyridine (B119429) can be oxidized to its N-oxide. chemicalbook.com Given this precedent, it is highly probable that this compound would undergo N-oxidation under similar conditions to yield this compound N-oxide.

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack. This modification can be a useful strategy in the further functionalization of the molecule.

The table below indicates the expected product of the oxidation of this compound.

| Oxidizing Agent | Expected Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| Peracetic acid | This compound N-oxide |

| Hydrogen peroxide in acetic acid | This compound N-oxide |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 2,3-Dichloro-5-iodopyridine and its Derivatives

Modern spectroscopic methods are indispensable for the unambiguous characterization of organic molecules. The following sections describe the key techniques used to analyze this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The proton at the C4 position and the proton at the C6 position are in different chemical environments and would therefore have different chemical shifts. Due to the electronegativity of the nitrogen and halogen atoms, these aromatic protons would appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The splitting pattern would depend on the coupling between these two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each of the five carbon atoms in the pyridine ring, as they are all in unique chemical environments. The carbons bonded to the electronegative chlorine and iodine atoms (C2, C3, and C5) would be significantly deshielded and appear at higher chemical shifts. The C=N carbon (C2) would also be found in the downfield region.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (C4-H) | 7.5 - 8.5 | Doublet |

| ¹H (C6-H) | 8.0 - 9.0 | Doublet |

| ¹³C (C2) | 145 - 155 | Singlet |

| ¹³C (C3) | 140 - 150 | Singlet |

| ¹³C (C4) | 120 - 130 | Singlet |

| ¹³C (C5) | 90 - 100 | Singlet |

| ¹³C (C6) | 150 - 160 | Singlet |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound would display characteristic peaks corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching vibrations for the aromatic protons, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl and C-I stretching vibrations.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (approximately 273.89 g/mol ). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks with a characteristic intensity ratio. Common fragmentation pathways would likely involve the loss of iodine and/or chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (with ³⁵Cl₂) | ~273 |

| [M+2]⁺ (with ³⁵Cl³⁷Cl) | ~275 |

| [M+4]⁺ (with ³⁷Cl₂) | ~277 |

| [M-I]⁺ | ~146 |

| [M-Cl]⁺ | ~238 |

Note: The relative intensities of the isotopic peaks for the molecular ion would follow the natural abundance of chlorine isotopes.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The presence of halogen substituents can influence the position and intensity of these absorption maxima (λmax).

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 200 - 280 |

| n → π* | > 280 |

Note: The solvent used can affect the position of the absorption maxima.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. The Raman spectrum of this compound would provide information on the vibrations of the pyridine ring and the carbon-halogen bonds. The symmetric vibrations of the ring are often strong in the Raman spectrum.

Table 5: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Symmetric Ring Breathing | 980 - 1050 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Note: Raman intensities can vary significantly for different vibrational modes.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the exact atomic arrangement within a crystalline solid. This technique involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the necessary information to construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Expected Insights for this compound:

Should a suitable single crystal of this compound be grown and analyzed, SCXRD would be expected to provide the following key structural parameters:

Planarity of the Pyridine Ring: Confirmation of the aromatic pyridine ring's planarity.

Bond Lengths and Angles: Precise measurements of the C-C, C-N, C-Cl, and C-I bond lengths, as well as the internal bond angles of the pyridine ring and the angles involving the halogen substituents. These values would offer insights into the electronic effects of the chloro and iodo substituents on the pyridine core.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as halogen bonding (e.g., I···N, Cl···N, or I···Cl interactions) or π-π stacking between adjacent molecules in the crystal lattice. These interactions are crucial in determining the crystal packing and can influence the compound's physical properties and biological activity.

A hypothetical table of crystallographic data that could be obtained from an SCXRD experiment is presented below.

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values defining the unit cell |

| Volume (V) | Calculated volume of the unit cell in ų |

| Z (Molecules per unit cell) | Number of molecules in one unit cell |

| Calculated Density (ρ) | Density in g/cm³ derived from the crystallographic data |

| Bond Lengths (Å) | C-Cl, C-I, C-N, C-C distances |

| Bond Angles (°) | Angles within the pyridine ring and involving substituents |

| Torsion Angles (°) | Angles defining the conformation of the molecule |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Application to this compound:

A PXRD analysis of a synthesized batch of this compound would serve several purposes:

Phase Identification: The obtained diffraction pattern can be compared against a database (or a pattern simulated from SCXRD data, if available) to confirm the identity and purity of the crystalline phase.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of the sample.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice.

A representative PXRD data table would list the diffraction angles (2θ) and the corresponding d-spacings, which are characteristic of the crystal structure.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| n₁ | d₁ | I₁ |

| n₂ | d₂ | I₂ |

| n₃ | d₃ | I₃ |

| ... | ... | ... |

Note: The values in this table are placeholders and would need to be determined experimentally.

Interpretation of Spectral Data for Structure-Activity Relationships

The relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry and drug design. Spectroscopic data, by providing insights into the electronic and steric properties of a molecule, play a crucial role in elucidating these relationships.

For halogenated pyridines like this compound, the nature, position, and combination of the halogen substituents significantly influence their physicochemical properties and, consequently, their biological effects. The introduction of chlorine and iodine atoms alters the electron distribution within the pyridine ring, its lipophilicity, and its potential for forming specific intermolecular interactions, such as halogen bonds.

Hypothetical SAR Insights for this compound:

While specific SAR studies for this compound are not available, general principles allow for a hypothetical interpretation:

Electronic Effects: The two chlorine atoms are electron-withdrawing, which would decrease the basicity of the pyridine nitrogen and influence the reactivity of the aromatic ring. The iodine atom, while also a halogen, is more polarizable and can act as a halogen bond donor.

Steric Effects: The substitution pattern (2,3-dichloro-5-iodo) creates a specific steric profile that will govern how the molecule fits into the binding site of a biological target.

Lipophilicity: The presence of three halogen atoms significantly increases the lipophilicity of the molecule compared to unsubstituted pyridine. This property is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Halogen Bonding: The iodine atom at the 5-position is a potential halogen bond donor. If the biological target contains a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom), this interaction could contribute significantly to the binding affinity and selectivity. The chlorine atoms are weaker halogen bond donors but may still participate in such interactions.

The interpretation of how these structural features, revealed through spectroscopic analysis, translate into a specific biological activity would require extensive biological testing and comparison with a library of related compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of pyridine (B92270) derivatives. nih.gov While specific DFT studies focusing exclusively on 2,3-Dichloro-5-iodopyridine are not extensively detailed in the literature, the methodologies are well-established and can be applied to elucidate its characteristics. The following sections describe how DFT is used to investigate halogenated pyridines, providing a framework for understanding the properties of this compound.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For pyridine derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly employed to find the ground-state structure at a true energy minimum. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For halogenated aromatic compounds, the type and position of the halogen atoms significantly influence the FMO energies. In this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted pyridine. The HOMO is typically a π orbital distributed across the pyridine ring, while the LUMO is a π* anti-bonding orbital. mdpi.com A smaller energy gap in such molecules can indicate higher potential for intramolecular charge transfer. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for a Halogenated Pyridine Derivative (3-bromo-2-hydroxypyridine) in Different Environments. Note: This data is for illustrative purposes to show the type of information generated in DFT studies and does not represent this compound.

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | -6.880 | -1.475 | 5.405 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

| Data sourced from a DFT study on 3-bromo-2-hydroxypyridine. mdpi.com |

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net This allows for the detailed assignment of vibrational modes to specific molecular motions, such as C-Cl stretching, C-I stretching, and pyridine ring deformations. researchgate.net

For example, studies on similar molecules like 2-chloro-5-bromopyridine have successfully used DFT (B3LYP method) to assign complex vibrational spectra. researchgate.net Such an analysis for this compound would help in identifying its characteristic spectral fingerprints, which is invaluable for its experimental characterization. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, simulating the UV-Visible spectrum and providing insights into the molecule's photophysical properties. nih.gov

DFT is a powerful tool for exploring the mechanisms of chemical reactions. It allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

By locating the transition state structure and calculating its energy, the feasibility and kinetics of a proposed reaction pathway can be evaluated. mdpi.com For this compound, this could be applied to study its reactivity in nucleophilic aromatic substitution reactions, where one of the halogen atoms is replaced. DFT calculations can determine which halogen is more susceptible to substitution by calculating the activation energies for attacks at the C2, C3, and C5 positions. This analysis provides fundamental insights into the regioselectivity and reactivity of the molecule. wuxibiology.com

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models can account for these effects. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), in conjunction with DFT calculations. researchgate.net

These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. Studies on halogenated pyridines have shown that properties like dipole moments, molecular electrostatic potentials, and vibrational frequencies can be affected by solvent polarity. researchgate.net For this compound, such studies would be crucial for understanding its behavior in solution, which is relevant for its synthesis, purification, and application in various chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. Unlike DFT, which typically focuses on static, minimum-energy structures, MD simulates the motions of atoms and molecules over time by solving Newton's equations of motion.

While no specific MD simulations for this compound have been reported, this technique is often applied to understand how molecules like pyridine derivatives interact with larger biological systems, such as proteins or membranes. nih.gov For instance, if this compound were being investigated as a fragment for a potential drug, MD simulations could be used to:

Assess the stability of its binding pose within a protein's active site. researchgate.net

Observe conformational changes in the molecule and the target protein upon binding.

Calculate the free energy of binding to predict binding affinity. researchgate.net

These simulations provide a dynamic picture of molecular interactions that is not accessible through static quantum chemical calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. openmedicinalchemistryjournal.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A QSAR study involves several steps:

Data Set Collection : A series of molecules with known biological activities (e.g., IC₅₀ values) is gathered. mdpi.com

Descriptor Calculation : A large number of numerical parameters, or "molecular descriptors," are calculated for each molecule. These can describe steric, electronic, and hydrophobic properties. mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. mdpi.commdpi.com

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Although no QSAR models specifically developed for derivatives of this compound are available, this methodology is widely applied in drug discovery. If a series of related compounds were synthesized and tested for a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. nih.gov

Applications of 2,3 Dichloro 5 Iodopyridine in Synthetic Chemistry

Intermediate in Agrochemical Chemistry

2,3-Dichloro-5-iodopyridine is a pivotal intermediate in the production of a range of agrochemicals, including herbicides, pesticides, and fungicides. Its structural framework is incorporated into the final active ingredients that are designed to protect crops and manage unwanted vegetation.

Formulation of Herbicides

The compound is a key precursor in the synthesis of several potent herbicides, particularly those belonging to the phenoxypropionic acid and trifluoromethylpyridine classes.

Phenoxypropionic Acid Derivatives: this compound is used as a chemical intermediate in the preparation of α-[4-(3-chloro-5-iodo-2-pyridyloxy)phenoxy]propionic acid and its derivatives, such as salts, esters, and amides. rsc.org These molecules function as herbicides, and the synthesis is analogous to established methods for producing substituted pyridyloxyphenoxy propionic acids. rsc.org

Trifluoromethylpyridine Derivatives: The compound is instrumental in the synthesis of herbicides containing the 3-chloro-5-trifluoromethylpyridyl moiety. rsc.org It serves as a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a critical intermediate for highly active herbicides. wikipedia.orgjk-sci.com The synthesis pathway often involves the conversion of the iodo group to a trifluoromethyl group. Herbicides synthesized from the resulting trifluoromethylpyridine intermediates are used extensively for crop protection. nrochemistry.comtandfonline.com

Table 1: Herbicides Derived from this compound Intermediates

| Herbicide Class | Intermediate | Example of Final Product | Primary Use |

|---|---|---|---|

| Phenoxypropionic Acid | α-[4-(3-chloro-5-iodo-2-pyridyloxy)phenoxy]propionic acid | Esters and salts of the acid | Post-emergence control of grass weeds |

| Trifluoromethylpyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Fluazifop-p-butyl, Haloxyfop-P-methyl | Control of annual and perennial grass weeds |

Development of Pesticides and Fungicides

Beyond herbicides, intermediates derived from this compound are employed in the creation of other crop protection agents. The conversion of this compound to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) provides a building block for a variety of pesticides and fungicides. wikipedia.org For instance, DCTF is a known intermediate in the synthesis of the fungicide Fluazinam and the insecticide Chlorfluazuron. chemrxiv.org The pyridine (B92270) scaffold is a common feature in modern pesticides due to its biological activity and the ability to fine-tune its properties through substitution. thalesnano.com

Material Science Applications

The unique electronic and structural properties imparted by the dichlorinated and iodinated pyridine ring suggest potential applications in material science, although specific, commercialized examples featuring this compound are not extensively documented. The development of advanced materials often relies on heterocyclic building blocks to achieve desired functionalities. rsc.org

Development of Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

Liquid Crystals: Pyridine derivatives are known to be incorporated into thermotropic liquid crystals. nih.gov The formation of halogen-bonded complexes, particularly between iodinated compounds and pyridine nitrogen atoms, can lead to the formation of stable liquid-crystalline phases. rsc.org Research has shown that complexes formed between 4-alkoxyphenylpyridines and iodine can exhibit smectic A liquid crystal phases. rsc.org This principle suggests that the iodo- and pyridine functionalities of this compound could be exploited in the design of new liquid crystal materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine-based molecules are widely used as electron-transporting materials (ETMs) in OLEDs. rsc.org The electron-deficient nature of the pyridine ring facilitates electron injection and transport, which is crucial for the efficiency of OLED devices. rsc.org The frontier energy levels of these materials can be tuned by adding different substituents to the pyridine core. rsc.org While direct use of this compound in OLEDs is not reported, its structure makes it a candidate for elaboration into more complex, functional molecules for use in charge-transporting layers or as part of emissive dopants.

Specialty Polymers and Coatings

The reactivity of the carbon-halogen bonds in this compound allows for its potential incorporation into polymer chains to create specialty functional polymers.

Specialty Polymers: Dichloropyridines can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.net This methodology can be used to synthesize functionalized diarylpyridine molecules that can serve as monomers for polymerization. researchgate.net By reacting this compound with appropriate di-boronic acids, it could be integrated into polymer backbones, imparting properties such as thermal stability, specific electronic characteristics, or flame retardancy. Pyridine-functional polymers are a subject of ongoing research for applications ranging from biomedical materials to stimuli-responsive systems. researchgate.netmdpi.com

Coatings: While specific applications in coatings are not detailed in published research, functional polymers derived from pyridine-containing monomers could potentially be used to develop specialty coatings with enhanced adhesion, thermal resistance, or specific surface properties.

Reagent in Organic Synthesis

This compound is a valuable reagent in organic synthesis due to the differential reactivity of its three halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. wikipedia.orgnrochemistry.com This reactivity difference allows for selective, stepwise functionalization of the pyridine ring.

This compound is particularly useful in reactions that form carbon-carbon bonds, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Reaction: This reaction couples the organohalide with an organoboron species. wikipedia.org The C-I bond of this compound can be selectively coupled with an arylboronic acid, leaving the two C-Cl bonds intact for subsequent transformations. nih.gov This provides a controlled method for synthesizing complex, multi-substituted pyridine derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The high reactivity of the C-I bond makes this compound an excellent substrate for Sonogashira coupling, enabling the introduction of alkynyl groups at the 5-position of the pyridine ring under relatively mild conditions. jk-sci.com

Table 2: Reactivity of Halogen Sites in Cross-Coupling Reactions

| Halogen Position | Bond Type | Relative Reactivity | Common Reactions |

|---|---|---|---|

| 5 | C-I | Highest | Suzuki, Sonogashira, Heck |

| 2 | C-Cl | Lower | Suzuki, Buchwald-Hartwig |

| 3 | C-Cl | Lowest | Suzuki, Buchwald-Hartwig |

Environmental and Safety Considerations

Hazard Assessment and Handling Precautions

The assessment of 2,3-Dichloro-5-iodopyridine indicates that it is a hazardous substance requiring strict handling protocols. The primary hazards associated with this compound are acute toxicity if swallowed or inhaled, and the potential to cause skin, eye, and respiratory irritation.

Hazard Identification and Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

This data is compiled from multiple safety data sheets for this compound.

Handling Precautions:

Due to its hazardous nature, specific precautions must be implemented when handling this compound to minimize exposure risk.

Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling vapors or dust. Engineering controls, such as fume hoods, are recommended for laboratory settings.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.

Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Spill Management: In case of a spill, avoid breathing vapors. Absorb the spill with inert material such as sand, earth, or vermiculite. Collect the material into a suitable, labeled container for disposal. Prevent the spillage from entering drains or waterways.

Environmental Fate and Impact Studies

Persistence and Degradability

There is no specific information available from scientific studies regarding the persistence and biodegradability of this compound in the environment. Halogenated organic compounds can be persistent, but empirical data for this specific substance is lacking.

Bioaccumulation Potential

Specific studies on the bioaccumulation potential of this compound in organisms have not been identified. Therefore, its potential to accumulate in the food chain is unknown.

Mobility in Soil

No data from soil mobility studies (e.g., adsorption/desorption coefficients) for this compound were found. Its potential to leach into groundwater or move within soil compartments has not been formally evaluated.

Waste Management and Disposal Protocols

Proper waste management and disposal of this compound are crucial to prevent environmental contamination and ensure safety.

Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

Containment: Waste should be collected in appropriate, compatible, and clearly labeled containers. Do not mix with other incompatible waste streams.

Disposal Method: The primary recommended method for disposal is through an approved hazardous waste disposal plant. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle the halogenated components.

Prohibitions: Do not dispose of this chemical into the environment, sanitary sewers, or waterways.

It is imperative to consult and adhere to all applicable local, regional, and national regulations for the disposal of this hazardous chemical.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Sustainability

The future synthesis of 2,3-Dichloro-5-iodopyridine is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Emerging trends in this area include:

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. thieme-connect.comacs.orgresearchgate.net Future research will likely focus on developing metal-free photocatalytic systems for the synthesis and functionalization of polysubstituted pyridines. thieme-connect.comacs.org These methods offer the potential for highly selective reactions under mild conditions, often using ambient light or LEDs as an energy source, which can significantly reduce the energy consumption of the synthetic process. thieme-connect.com

Flow Chemistry: Continuous flow reactors are becoming increasingly popular for the synthesis of fine chemicals and pharmaceuticals. This technology allows for precise control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. wiley-vch.de The application of flow chemistry to the synthesis of halogenated pyridines can enhance safety, particularly when handling reactive intermediates, and facilitate easier scale-up of production.

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a cornerstone of green chemistry. Future research may explore the use of halogenase and dehalogenase enzymes for the selective introduction or removal of halogen atoms on the pyridine (B92270) ring. nih.govnih.govchemrxiv.org Biocatalytic methods offer unparalleled selectivity and operate under mild, aqueous conditions, thereby minimizing waste and environmental impact.

Exploration of New Reactivity Modes and Catalytic Systems

The three distinct halogen substituents on this compound (two chlorine atoms and one iodine atom) offer a rich platform for selective chemical modifications. The carbon-iodine bond is typically more reactive than the carbon-chlorine bonds in cross-coupling reactions. Future research will likely focus on exploiting this reactivity difference.

Key areas of exploration include:

Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are well-established for functionalizing halopyridines, there is a continuous drive to develop more sustainable catalytic systems. sigmaaldrich.comnih.govyoutube.comwikipedia.orgnih.gov Future trends will involve the use of catalysts based on more abundant and less toxic metals, as well as ligand-free systems that simplify product purification and reduce costs. nih.gov

Selective C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical approach to creating complex molecules. nih.gov Emerging research in the photocatalytic functionalization of pyridines via pyridinyl radicals opens up new avenues for introducing a wide range of substituents onto the pyridine ring under mild conditions. nih.govacs.org

Novel Catalytic Activation: The development of new catalytic systems that can selectively activate one of the C-Cl bonds in the presence of the other, or that can promote novel cyclization and annulation reactions, will be a significant area of investigation. semanticscholar.org This will enable the creation of a diverse library of derivatives from a single starting material.

Expansion of Applications in Drug Discovery and Development

Pyridine and its derivatives are ubiquitous in medicinal chemistry and are core scaffolds in numerous approved drugs. nih.gov The unique substitution pattern of this compound provides a three-dimensional arrangement of halogen atoms that can be exploited in drug design to modulate properties such as binding affinity, metabolic stability, and cell permeability.

Future research in this domain will likely involve:

Scaffold for Novel Pharmacophores: The this compound core can serve as a starting point for the synthesis of libraries of novel compounds. Through selective functionalization of the halogenated positions, a wide array of derivatives can be generated and screened for activity against various biological targets.

Fragment-Based Drug Discovery: The compound itself, or simple derivatives, could be used in fragment-based screening to identify new binding interactions with therapeutic targets. The halogen atoms can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

Advanced Material Science Applications

Halogenated organic compounds are finding increasing use in the development of advanced materials with tailored electronic and photophysical properties. The introduction of halogen atoms can influence molecular packing, charge transport properties, and triplet energies.

Emerging trends for the application of this compound in this field include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules have been investigated as hole-transporting materials in OLEDs. rsc.orgnih.govsemanticscholar.orgresearchgate.netrsc.org Future research could involve the synthesis of derivatives of this compound and the computational and experimental evaluation of their properties for use in OLED devices. The presence of halogens can be used to fine-tune the HOMO/LUMO energy levels and enhance device performance. nih.govsemanticscholar.orgresearchgate.net

Functional Polymers: Incorporation of the rigid and functionalizable this compound unit into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

In-depth Toxicological and Ecotoxicological Profiling

With increasing regulatory scrutiny and a growing emphasis on environmental stewardship, a thorough understanding of the toxicological and ecotoxicological profile of any new chemical is crucial. For a compound like this compound, where experimental data is limited, future research will be heavily reliant on predictive methods, followed by targeted experimental validation.

Key future directions include:

In Silico Toxicology: The use of computational models, such as Quantitative Structure-Activity Relationships (QSARs), to predict toxicity is a rapidly advancing field. nih.govnih.govresearchgate.netresearchgate.net These in silico tools can provide initial estimates of various toxicity endpoints, including mutagenicity, carcinogenicity, and developmental toxicity, guiding further experimental testing and reducing reliance on animal studies. nih.govnih.govresearchgate.netresearchgate.net

Biodegradation and Persistence: Studies on the biodegradation of halogenated pyridines are essential to understand their environmental fate. nih.gov Future research will likely focus on identifying microbial pathways for the degradation of this compound and assessing its persistence in soil and water. nih.gov This information is critical for conducting a comprehensive life cycle assessment.

Enzymatic Assays: The use of enzymatic assays to assess the toxic effects of halogenated organic compounds is a valuable tool for understanding their mechanisms of toxicity. nih.gov These assays can be used to screen for potential adverse effects on key biological pathways. nih.gov

Green Chemistry Approaches in the Synthesis and Application of this compound

A holistic application of green chemistry principles will be a central theme in the future research and development of this compound. This involves considering the entire lifecycle of the compound, from its synthesis to its final application and disposal.

Emerging trends that integrate green chemistry approaches include:

Use of Greener Solvents: The selection of environmentally benign solvents is a key principle of green chemistry. nih.govsigmaaldrich.comnih.govresearchgate.netrsc.org Future synthetic routes for this compound will likely prioritize the use of water, bio-based solvents, or solvent-free conditions to minimize the environmental impact of the manufacturing process. nih.govsigmaaldrich.comnih.govresearchgate.netrsc.orgnih.gov

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as photocatalysis, will be crucial. thieme-connect.com These methods can often be performed at ambient temperature and pressure, leading to significant energy savings compared to traditional heating methods. thieme-connect.com

Designing for Degradation: By understanding the ecotoxicological profile and biodegradation pathways, it may be possible to design derivatives of this compound that are effective in their intended application but readily degrade into benign substances in the environment.

The following table provides a summary of the key future research directions and their potential impact.

| Research Area | Emerging Trends | Potential Impact |

| Sustainable Synthesis | Photocatalysis, Flow Chemistry, Biocatalysis | Reduced environmental footprint, enhanced safety, and improved efficiency in chemical manufacturing. |

| Reactivity and Catalysis | Advanced Cross-Coupling, C-H Functionalization | Access to a wider range of novel chemical structures with diverse functionalities. |

| Drug Discovery | Scaffold for Pharmacophores, Fragment-Based Design | Development of new therapeutic agents with improved efficacy and safety profiles. |

| Material Science | OLEDs, Functional Polymers | Creation of next-generation electronic and optical materials with tailored properties. |

| Toxicology | In Silico Prediction, Biodegradation Studies | Early identification of potential hazards, ensuring human and environmental safety. |

| Green Chemistry | Greener Solvents, Energy Efficiency, Design for Degradation | Holistic approach to sustainable chemical product design and manufacturing. |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (similar to 2-Chloro-5-nitropyridine in ).

- Ventilation : Use fume hoods due to potential release of HI or Cl₂ gases during decomposition.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How does the electronic effect of iodine influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Advanced

Iodine’s strong −I effect deactivates the pyridine ring, directing nucleophiles to the meta position (C-5). However, steric hindrance at C-5 (due to iodine’s size) may shift attack to less hindered sites (e.g., C-4). Experimental validation via competitive reactions (e.g., using NH₃ vs. alkoxides) and DFT calculations () clarifies dominant pathways .

What common impurities arise in this compound synthesis, and how are they identified?

Basic

Common impurities include:

- Incomplete chlorination products : 3-Chloro-2-hydroxy-5-iodopyridine (detected via TLC, Rf ~0.3 in hexane:EtOAc 7:3).

- Di-iodinated byproducts : Identified by HRMS peaks at m/z 416.78.

Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .

How can computational chemistry predict reactivity and stability of this compound derivatives?

Q. Advanced

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. For example, C–I BDE (~55 kcal/mol) predicts susceptibility to displacement.

- Docking studies : Predict binding affinity in medicinal chemistry applications (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes